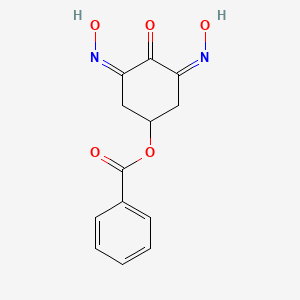![molecular formula C14H23NO3 B5849360 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Wirkmechanismus
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 works by selectively inhibiting the PDE4 enzyme, which is responsible for breaking down cAMP. By inhibiting PDE4, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 increases the levels of cAMP in cells, which leads to a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the improvement of lung function, and the enhancement of memory and cognitive function. In addition, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to have anti-tumor properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has several advantages for lab experiments, including its selectivity for PDE4 and its ability to increase cAMP levels in cells. However, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724, including the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the development of more selective PDE4 inhibitors and the investigation of their potential therapeutic applications is an area of active research.
Synthesemethoden
The synthesis method for 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 involves several steps, including the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with 1-ethylpropylamine to form 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxybenzaldehyde. This intermediate is then reacted with sodium borohydride to produce 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been extensively studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. In asthma and COPD, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to reduce inflammation and improve lung function by inhibiting the production of inflammatory mediators. In Alzheimer's disease, 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been shown to improve memory and cognitive function by increasing the levels of cAMP in the brain.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUNDVEERAKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)
![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)